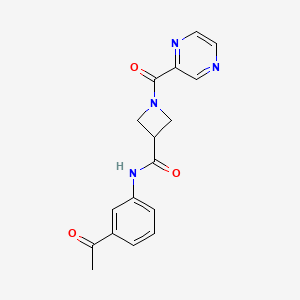
N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N4O3, with a molecular weight of 324.34 g/mol. Its structure includes a pyrazine ring, which is known for various biological activities, and an azetidine core that may enhance its pharmacological profile.
1. Anticancer Activity
Research indicates that compounds containing pyrazine moieties exhibit anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including leukemia and solid tumors. A study highlighted that pyrazine derivatives could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
2. Antibacterial Activity
The compound's antibacterial potential has been noted in various studies. Pyrazine derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing promising results .
3. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazine derivatives are also significant. Research has shown that these compounds can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Some studies suggest that similar compounds may act as inhibitors of various kinases involved in cancer progression .
- Modulation of Cell Signaling : The compound may affect signaling pathways related to apoptosis and cell proliferation, leading to enhanced anticancer effects .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of pyrazine derivatives on K562 leukemia cells. The results indicated that these compounds could significantly reduce cell viability (IC50 values around 25 μM), induce apoptosis, and alter cell cycle dynamics by increasing the sub-G1 population indicative of apoptotic cells .
Case Study 2: Antibacterial Testing
In another investigation, a library of pyrazine-containing compounds was screened for antibacterial activity. Compounds similar to this compound exhibited notable inhibition against both Staphylococcus aureus and Escherichia coli, suggesting potential as therapeutic agents against bacterial infections .
属性
IUPAC Name |
N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11(22)12-3-2-4-14(7-12)20-16(23)13-9-21(10-13)17(24)15-8-18-5-6-19-15/h2-8,13H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCJTZCXWZDMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














